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Compound of Interest

Compound Name: Chlorthiophos

Cat. No.: B166581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of

Chlorthiophos in mammals. Chlorthiophos is an organophosphate insecticide that exerts its

toxic effects primarily through the inhibition of acetylcholinesterase.[1] This document

synthesizes available data on its acute, subchronic, and chronic toxicity, as well as its

metabolism, mechanism of action, genotoxicity, and potential for reproductive and

developmental effects. Given the limited publicly available data for Chlorthiophos, information

from the closely related and extensively studied organophosphate insecticide, chlorpyrifos, is

included for comparative purposes where relevant.

Executive Summary
Chlorthiophos is a potent cholinesterase inhibitor, demonstrating high acute toxicity in

mammals via oral and dermal routes of exposure.[1] The primary mechanism of toxicity is the

irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of the

neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. This

can result in a range of symptoms from salivation and lacrimation to more severe effects like

muscle spasms, respiratory distress, and in acute high doses, death.[2][3] Subchronic and

chronic exposure to related organophosphates have shown effects on the nervous system,

liver, and adrenal glands. While specific carcinogenicity and comprehensive reproductive

toxicity data for Chlorthiophos are limited, studies on chlorpyrifos suggest a lack of
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carcinogenic potential. Developmental and reproductive effects for chlorpyrifos have been

observed, but typically at doses that also induce maternal toxicity.

Quantitative Toxicity Data
The following tables summarize the available quantitative toxicological data for Chlorthiophos
and the related compound, chlorpyrifos.

Table 1: Acute Toxicity of Chlorthiophos

Species Route of Exposure LD50 (mg/kg bw) Reference

Rat Oral 7.8 [1]

Rat Dermal 153 [1]

Table 2: Subchronic and Chronic Toxicity of Chlorthiophos and Related Compounds
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Referenc
e

Chlorthioph

os
Rat -

32 ppm

(diet)
-

Cholinester

ase

inhibition

[3]

Chlorthioph

os
Dog -

7.33 ppm

(diet)
-

Cholinester

ase

inhibition

[3]

Chlorpyrifo

s
Rat 2-year

0.1

mg/kg/day

1.0

mg/kg/day

Inhibition of

plasma

and RBC

cholinester

ase

[4]

Chlorpyrifo

s
Dog 1-year

0.06

mg/kg/day

0.6

mg/kg/day

Plasma

cholinester

ase

inhibition

[2]

Table 3: Reproductive and Developmental Toxicity of Chlorpyrifos
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Species Study Type
NOAEL
(Maternal)

NOAEL
(Developme
ntal)

Effects
Observed

Reference

Rat

Two-

generation

reproduction

1.0

mg/kg/day

1.0

mg/kg/day

Decreased

pup body

weight and

increased

pup mortality

at 5.0

mg/kg/day (a

maternally

toxic dose)

[5]

Rat
Development

al

3.0

mg/kg/day
15 mg/kg/day

No

development

al effects at

doses up to

15

mg/kg/day,

despite

maternal

toxicity at 3.0

mg/kg/day

and above

[5]

Mechanism of Action: Acetylcholinesterase
Inhibition
The primary mechanism of action for Chlorthiophos, like other organophosphate insecticides,

is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the

hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://ntp.niehs.nih.gov/sites/default/files/ntp/about_ntp/sacatm/2019/september/bcgnd-1-epa_case_study.pdf
https://ntp.niehs.nih.gov/sites/default/files/ntp/about_ntp/sacatm/2019/september/bcgnd-1-epa_case_study.pdf
https://www.benchchem.com/product/b166581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cholinergic Synapse

Inhibition by Chlorthiophos

Acetylcholine (ACh)

Acetylcholinesterase (AChE)

Hydrolyzed by

Postsynaptic Receptor
Binds to

Accumulated ACh

Choline + AcetateProduces

Inhibited AChE

Nerve Impulse/
Muscle Contraction

Initiates

Continuous Stimulation

Leads to

Chlorthiophos

Inhibits

Continuously binds to

Toxic EffectsResults in

Click to download full resolution via product page

Caption: Mechanism of acetylcholinesterase inhibition by Chlorthiophos.

Chlorthiophos phosphorylates the serine hydroxyl group in the active site of AChE, forming a

stable, inactive complex. This inactivation prevents the breakdown of acetylcholine, leading to

its accumulation in the synaptic cleft and continuous stimulation of cholinergic receptors. This

overstimulation of muscarinic and nicotinic receptors throughout the nervous system is

responsible for the characteristic signs of organophosphate poisoning.
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Metabolism
The metabolism of organophosphates like Chlorthiophos is a critical determinant of their

toxicity. In mammals, these compounds are primarily metabolized in the liver by cytochrome

P450 enzymes. The degradation of Chlorthiophos in animals is reported to be rapid, with

metabolites including the sulfoxide and sulfone.[3]
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Caption: Simplified metabolic pathway of Chlorthiophos in mammals.

Experimental Protocols
Detailed experimental protocols for Chlorthiophos-specific studies are not readily available in

the public domain. However, the methodologies likely followed standardized guidelines, such

as those from the Organisation for Economic Co-operation and Development (OECD). The

following are generalized protocols for key toxicological studies.
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Acute Oral Toxicity (Likely following OECD Guideline
423)

Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically nulliparous,

non-pregnant females.

Housing: Housed in individual cages with controlled temperature, humidity, and a 12-hour

light/dark cycle. Access to standard laboratory diet and water ad libitum.

Dose Administration: A single dose of Chlorthiophos, dissolved in a suitable vehicle (e.g.,

corn oil), is administered by oral gavage.

Dose Levels: A step-wise procedure is used, starting with a dose expected to cause some

signs of toxicity. Subsequent animals are dosed at higher or lower fixed dose levels

depending on the outcome of the previous animal.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior, as well as signs of cholinergic toxicity), and body weight

changes for at least 14 days.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.

90-Day Oral Toxicity Study (Likely following OECD
Guideline 408)

Test Animals: Young adult rats of a standard strain.

Groups: At least three dose groups and a control group, with an equal number of male and

female animals in each group.

Dose Administration: Chlorthiophos is administered daily in the diet or by gavage for 90

days.

Observations: Daily clinical observations for signs of toxicity. Body weight and food

consumption are recorded weekly. Ophthalmoscopic examinations are performed before the

study and at termination.
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Clinical Pathology: Hematology and clinical biochemistry parameters, including plasma and

red blood cell cholinesterase activity, are evaluated at termination.

Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded.

Histopathological examination is performed on all organs and tissues from the control and

high-dose groups, and on any gross lesions from all animals. Brain cholinesterase activity is

also measured.
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Caption: Generalized workflow for a 90-day oral toxicity study.

Genotoxicity
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The genotoxic potential of Chlorthiophos has been evaluated in a battery of assays. In an

Ames test using Salmonella typhimurium strains, Chlorthiophos was mutagenic to the TA98

strain without metabolic activation, but not to the TA97, TA100, and TA102 strains with or

without metabolic activation.[6] In human peripheral lymphocytes, Chlorthiophos at a

concentration of 200 µg/mL increased the frequency of chromosomal aberrations and

micronucleus formation.[6] However, it did not induce sister chromatid exchange.[6] These

results suggest that Chlorthiophos has some genotoxic potential at high concentrations.

Carcinogenicity
Specific long-term carcinogenicity studies on Chlorthiophos in mammals are not readily

available in the public literature. However, a 2-year dietary toxicity and carcinogenicity study on

the structurally similar organophosphate, chlorpyrifos, in Fischer 344 rats showed no evidence

of carcinogenicity at doses up to 10 mg/kg/day, which was considered the maximum tolerated

dose.[4]

Reproductive and Developmental Toxicity
Comprehensive reproductive and developmental toxicity data for Chlorthiophos are limited.

Studies on chlorpyrifos provide some insight into the potential effects of this class of

compounds. In a two-generation reproduction study in rats, chlorpyrifos did not adversely affect

fertility or the structure of reproductive organs at parentally toxic dose levels.[5] Effects on

neonatal growth and survival were observed, but only at a maternally toxic dose in one

generation.[5] In a developmental toxicity study in rats, chlorpyrifos was not embryolethal,

embryo/fetotoxic, or teratogenic, even at doses that caused maternal toxicity.[5] These findings

suggest that developmental and reproductive effects of chlorpyrifos occur at exposure levels

that are also toxic to the parent animal.

Conclusion
Chlorthiophos is a highly toxic organophosphate insecticide in mammals, with its primary

mechanism of action being the inhibition of acetylcholinesterase. The available data indicate a

high potential for acute toxicity. While specific data on subchronic, chronic, carcinogenic, and

reproductive effects of Chlorthiophos are limited, studies on the related compound

chlorpyrifos suggest that the primary long-term effects are related to cholinesterase inhibition

and that it is not carcinogenic. Developmental and reproductive effects appear to occur at
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doses that are also maternally toxic. Further research specifically on Chlorthiophos would be

beneficial to fully characterize its toxicological profile and to reduce the reliance on data from

surrogate compounds. Researchers and professionals in drug development should exercise

caution when handling this compound and consider its potent anticholinesterase activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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